methyl 3,3-dimethyloxirane-2-carboxylate
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Overview
Description
Methyl 3,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C6H10O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylacrylic acid with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo epoxidation under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions to achieve ring-opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Scientific Research Applications
Methyl 3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-dimethyloxirane-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Propyl 3,3-dimethyloxirane-2-carboxylate: Contains a propyl ester group, offering different reactivity and properties.
Butyl 3,3-dimethyloxirane-2-carboxylate: Features a butyl ester group, which can influence its solubility and reactivity.
Uniqueness
Methyl 3,3-dimethyloxirane-2-carboxylate is unique due to its specific ester group, which affects its reactivity and applications. The methyl ester group provides a balance of reactivity and stability, making it a versatile compound in various chemical reactions and industrial applications.
Properties
CAS No. |
5584-70-3 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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